Methyl 2-(4-bromo-2-methylphenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-methylphenyl)acetate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromo-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromo-2-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-(4-hydroxy-2-methylphenyl)acetate.
Reduction: 2-(4-bromo-2-methylphenyl)ethanol.
Oxidation: 2-(4-bromo-2-methylphenyl)acetic acid.
Scientific Research Applications
Methyl 2-(4-bromo-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-methylphenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological receptors or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-(4-bromo-2-methylphenyl)acetate
- Methyl 2-(4-(2-bromoethyl)phenyl)acetate
- Ethyl 2-(4-bromo-2-methylphenyl)acetate
- Methyl 2-(4-chloro-2-methylphenyl)acetate
Comparison: this compound is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, such as Methyl 2-(4-(2-bromoethyl)phenyl)acetate, the position and type of substituents can significantly affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-methylphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAIXVMXMXFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958646-47-4 | |
Record name | methyl 2-(4-bromo-2-methylphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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